molecular formula C9H5ClF3NO B14315708 Ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro- CAS No. 112927-50-1

Ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro-

Cat. No.: B14315708
CAS No.: 112927-50-1
M. Wt: 235.59 g/mol
InChI Key: TUEVORYIRDGRKT-UHFFFAOYSA-N
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Description

Ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro- is a chemical compound with the molecular formula C9H5ClF3NO. It is characterized by the presence of a trifluoromethyl group, a benzoyl group, and an ethanimidoyl chloride moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

The synthesis of ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro- typically involves the reaction of trifluoroacetic acid with carbon tetrachloride, triethylamine, and triphenylphosphine in 1,2-dichloroethane at 0°C. This is followed by the addition of o-chloroaniline and refluxing the mixture . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro- undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloride group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

    Common Reagents and Conditions: Reagents such as triethylamine, triphenylphosphine, and carbon tetrachloride are commonly used in its reactions.

Scientific Research Applications

Ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro- involves its interaction with molecular targets through its reactive functional groups. The trifluoromethyl group and the benzoyl group play crucial roles in its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro- can be compared with similar compounds such as:

These comparisons highlight the unique features and applications of ethanimidoyl chloride, N-benzoyl-2,2,2-trifluoro- in various fields of research and industry.

Properties

CAS No.

112927-50-1

Molecular Formula

C9H5ClF3NO

Molecular Weight

235.59 g/mol

IUPAC Name

N-benzoyl-2,2,2-trifluoroethanimidoyl chloride

InChI

InChI=1S/C9H5ClF3NO/c10-8(9(11,12)13)14-7(15)6-4-2-1-3-5-6/h1-5H

InChI Key

TUEVORYIRDGRKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=C(C(F)(F)F)Cl

Origin of Product

United States

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